Direct Structural Biology Evidence: Confirmed Covalent Binding Mode to AmpC Beta-Lactamase
In contrast to many pyrazole boronic acids used solely as synthetic intermediates, 1-(3-Chlorophenyl)pyrazole-4-boronic acid has a defined and experimentally validated role as a direct, covalent inhibitor of the AmpC beta-lactamase enzyme. The 1.74 Å resolution crystal structure (PDB ID: 4LV1) provides unambiguous, atomic-level proof of its specific binding mode [1]. This is a key differentiator from other N-aryl pyrazole boronic acid isomers or analogs, whose binding to this clinically relevant target has not been structurally characterized. The data demonstrate that the compound's boronic acid warhead forms a covalent bond with the catalytic serine in the enzyme active site, a mechanism that is critically dependent on the precise orientation provided by the 3-chlorophenyl-pyrazole scaffold [1].
| Evidence Dimension | Validated Target Engagement |
|---|---|
| Target Compound Data | Covalent complex with AmpC beta-lactamase confirmed by X-ray crystallography at 1.74 Å resolution |
| Comparator Or Baseline | Other N-aryl pyrazole boronic acid isomers (e.g., 4-chlorophenyl or 2-chlorophenyl analogs) |
| Quantified Difference | No reported crystal structures for comparator analogs in complex with AmpC |
| Conditions | E. coli AmpC beta-lactamase; X-ray diffraction |
Why This Matters
For research programs investigating novel beta-lactamase inhibitors, this compound is a structurally validated probe with a known binding pose, offering a significant advantage over analogs for which no such target engagement data exists.
- [1] London, N.; Eidam, O.; Shoichet, B. K., et al. Covalent docking of large libraries for the discovery of chemical probes. Nat. Chem. Biol. 2014. PDB ID: 4LV1. View Source
